1H-1,2,4-三唑-3-硫醇,5-(2-吡啶基)-

描述

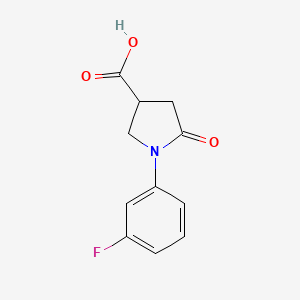

1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . It forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . More detailed synthesis methods are not available in the retrieved information.Molecular Structure Analysis

The empirical formula of 1H-1,2,4-Triazole-3-thiol is C2H3N3S . The molecular weight is 101.13 . The SMILES string representation is Sc1nc[nH]n1 .Chemical Reactions Analysis

1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives . More detailed chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis

1H-1,2,4-Triazole-3-thiol has a melting point of 221-224 °C (lit.) . It is soluble in water at a concentration of 50 g/L .科学研究应用

Catalysis

1H-1,2,4-Triazole-3-thiol: has been utilized as a functional group in the synthesis of magnetic nano-catalysts. These catalysts are employed in the synthesis of complex organic compounds such as 2H-indazolo[2,1-b] phthalazine-triones and triazolo[1,2-a]indazole-triones . The catalysts offer advantages like high yields, reusability, and stability, which are crucial for efficient and sustainable chemical reactions.

Nanotechnology

The compound is instrumental in the development of magnetic nanoparticles (MNPs) . These nanoparticles have a wide range of applications, including in catalysis, sensors, semiconductors, wastewater treatments, adsorbents, magnetic resonance/particles imaging, magnetic data storage devices, bio-separations , and therapy . The ability to tune the morphological parameters of MNPs allows for the creation of products with desired properties.

Luminescent Materials

1H-1,2,4-Triazole-3-thiol: is known to form novel luminescent polymers when combined with cadmium (II) salts. These polymers have potential applications in the development of new luminescent materials, which can be used in various fields such as optoelectronics and bioimaging .

DNA Detection

The compound has been used to design surface-enhanced Raman scattering (SERS) based probes. These probes are used for the fast and accurate detection of DNA markers, which is a significant advancement in the field of biomedical diagnostics .

Medicinal Chemistry

1H-1,2,4-Triazole: derivatives, including 1H-1,2,4-Triazole-3-thiol , are core molecules in the design and synthesis of a broad spectrum of therapeutically interesting drug candidates. They exhibit a range of biological activities, serving as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic , and antimigraine agents .

安全和危害

未来方向

作用机制

Target of Action

It is known to be a versatile heterocyclic ligand having a thiol group .

Mode of Action

The compound exhibits tautomerism in solution . Tautomerism is a form of isomerism where isomers (compounds with the same molecular formula but different structural formula) readily interconvert, typically by the migration of a proton. This property can influence how the compound interacts with its targets.

Biochemical Pathways

It’s known that the compound forms novel luminescent polymers with cadmium(ii) salts . This suggests that it may interact with metal ions in biological systems, potentially affecting metal-dependent enzymes and proteins.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.

Result of Action

Its ability to form luminescent polymers with cadmium(ii) salts suggests that it may have applications in the development of luminescent materials, which could be used in various fields such as bioimaging and sensing.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its tautomeric property suggests that it may be sensitive to changes in pH,

属性

IUPAC Name |

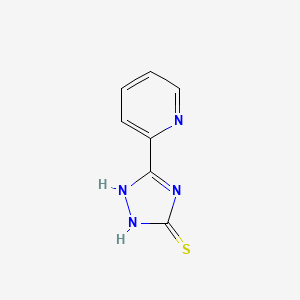

5-pyridin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELXNGDFDVDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186081 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

CAS RN |

32362-89-3 | |

| Record name | 1,2-Dihydro-5-(2-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32362-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)

![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)

![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)

![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)